7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, commonly known as TDZ, is a synthetic cytokinin that has been extensively researched for its use in plant tissue culture and regeneration. TDZ is a potent plant growth regulator that has been shown to have several advantages over other cytokinins.
Mechanism of Action
TDZ acts as a cytokinin by binding to the cytokinin receptors in plants and promoting cell division and differentiation. TDZ has been shown to have a higher affinity for cytokinin receptors than other cytokinins, making it a potent plant growth regulator.
Biochemical and Physiological Effects:
TDZ has several biochemical and physiological effects on plants, including the induction of shoot regeneration, somatic embryogenesis, and callus formation. TDZ has also been shown to increase the production of secondary metabolites in plants, such as flavonoids and phenolic compounds.
Advantages and Limitations for Lab Experiments
TDZ has several advantages over other cytokinins, including its potent cytokinin activity and higher affinity for cytokinin receptors. However, TDZ is also more expensive than other cytokinins and requires expertise in organic chemistry for its synthesis.
Future Directions
Future research on TDZ should focus on its use in plant biotechnology and agriculture. TDZ has the potential to improve crop yields and enhance plant growth in stressful environments. Additionally, TDZ could be used to produce plant-derived pharmaceuticals and nutraceuticals. Further research is needed to explore the full potential of TDZ in plant biotechnology and agriculture.
Scientific Research Applications
TDZ has been extensively used in plant tissue culture and regeneration due to its potent cytokinin activity. It has been shown to induce shoot regeneration in several plant species, including Arabidopsis thaliana, tomato, and tobacco. TDZ has also been used to induce somatic embryogenesis and callus formation in various plant species.
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(thiophen-2-ylmethylamino)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCFSYDMUAYPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CS3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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